molecular formula C10H15NO B13002506 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde

1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13002506
M. Wt: 165.23 g/mol
InChI Key: LKVSFMGWOOFUEU-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group at the first position, a methyl group at the fourth position, and an aldehyde group at the second position of the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with 4-methyl-2-pyrrolecarboxaldehyde under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms.

Chemical Reactions Analysis

1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carboxylic acid, while reduction yields 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-methanol.

Scientific Research Applications

1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.

    Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of their functions. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

    1-(tert-Butyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: This compound has an additional methyl group at the fifth position, which may affect its reactivity and biological activity.

    1-(tert-Butyl)-4-methyl-1H-pyrrole-3-carboxylic acid:

    1-(tert-Butyl)-4-methyl-1H-pyrrole-2-methanol:

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-tert-butyl-4-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C10H15NO/c1-8-5-9(7-12)11(6-8)10(2,3)4/h5-7H,1-4H3

InChI Key

LKVSFMGWOOFUEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1)C=O)C(C)(C)C

Origin of Product

United States

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